N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Description

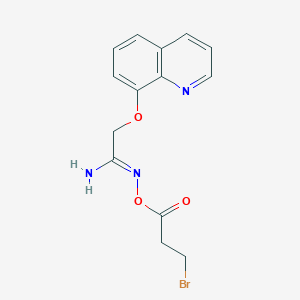

N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound featuring a quinolin-8-yloxy moiety linked to an acetimidamide core, modified with a 3-bromopropanoyloxy group. The compound’s synthesis likely involves multi-step reactions, such as coupling 2-(quinolin-8-yloxy)acetohydrazide with brominated acylating agents under acidic conditions, as inferred from analogous procedures in quinoline-cinnamide hybrid syntheses .

Properties

Molecular Formula |

C14H14BrN3O3 |

|---|---|

Molecular Weight |

352.18 g/mol |

IUPAC Name |

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3-bromopropanoate |

InChI |

InChI=1S/C14H14BrN3O3/c15-7-6-13(19)21-18-12(16)9-20-11-5-1-3-10-4-2-8-17-14(10)11/h1-5,8H,6-7,9H2,(H2,16,18) |

InChI Key |

LKPZZWCIVKVHRL-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CCBr)/N)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=NOC(=O)CCBr)N)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Bromopropanoyl Intermediate: This step involves the bromination of propanoic acid to form 3-bromopropanoic acid, which is then converted to its acyl chloride derivative using thionyl chloride.

Coupling with Quinolin-8-ol: The acyl chloride intermediate is reacted with quinolin-8-ol in the presence of a base such as pyridine to form the quinolin-8-yloxy ester.

Formation of Acetimidamide: The final step involves the reaction of the ester with an amine to form the acetimidamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products with nucleophiles replacing the bromine atom.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Hydrolysis: Corresponding acids and amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of “N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” would depend on its specific interactions with biological targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting enzyme activity by binding to active sites.

Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Acyloxy Groups

Compounds sharing the 2-(quinolin-8-yloxy)acetimidamide scaffold but differing in acyloxy substituents provide insights into structure-activity relationships:

- Key Observations: The 3-bromopropanoyl substituent introduces a reactive alkyl bromide, facilitating nucleophilic substitution reactions, unlike the thioester or dichlorobenzoyl derivatives. The 3,4-dichlorobenzoyl variant demonstrates higher lipophilicity, likely improving membrane permeability but requiring stringent storage conditions (e.g., avoidance of heat and ignition sources) .

Brominated Derivatives in Medicinal Chemistry

Bromine substituents are critical for modulating pharmacokinetic properties:

- Brominated benzyl groups () improve target affinity in kinase inhibitors, suggesting that the 3-bromopropanoyl group in the target compound may similarly enhance interactions with biological targets .

Biological Activity

N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₃H₁₃BrN₄O₃

- Molecular Weight : 328.15 g/mol

The compound features a quinoline moiety linked to an acetimidamide group, with a bromopropanoyl side chain that may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing quinoline derivatives are known for their antimicrobial properties. The mechanism often involves interference with DNA replication or disruption of cellular membranes.

- Anticancer Activity : Quinoline-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways may involve modulation of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

A study evaluating the antimicrobial effects of quinoline derivatives demonstrated that similar compounds exhibited significant activity against Helicobacter pylori and other pathogenic bacteria. The activity was measured using minimum inhibitory concentration (MIC) assays, revealing that derivatives could inhibit bacterial growth effectively.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | H. pylori |

| 6,8-Dichloro-3-formylchromone | 16 | Staphylococcus aureus |

| 6,8-Dibromo-3-formylchromone | 64 | Escherichia coli |

Anticancer Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. The compound's effectiveness was evaluated using cell viability assays (MTT assay).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Apoptosis induction |

| MCF-7 (breast cancer) | 10.0 | Cell cycle arrest |

| A549 (lung cancer) | 7.5 | PI3K/Akt pathway inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the effectiveness and potential applications of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis showed that compounds similar to this compound had significant antibacterial effects, particularly against Gram-negative bacteria.

- Cancer Cell Line Studies : Research indicated that the compound could induce apoptosis in HeLa cells through mitochondrial pathways, suggesting potential use in targeted cancer therapies.

- Mechanistic Insights : Further investigations revealed that the compound may act as a dual inhibitor affecting both microbial growth and cancer cell proliferation via distinct pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.